Cas no 134958-52-4 (5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one)
![5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one structure](https://it.kuujia.com/scimg/cas/134958-52-4x500.png)
134958-52-4 structure
Nome del prodotto:5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- 5,7-Dihydroxy-2-(4-hydroxy-3-((E)-3-methyl-but-2-enyl)-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one
- 5,7-Dihydroxy-2-[4-hydroxy-3-((E)-3-methyl-but-2-enyl)-phenyl]-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one
- 5,7-Dihydroxy-2-[4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl]-6-((E)-3-methyl-but-2-enyl)-1-benzopyran-4-one
- 5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one
- DTXSID10159154
- 134958-52-4
- LMPK12110409
- 5,7-Dihydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one, 9CI
- Gancaonin Q
- BDBM50253205
- CHEMBL4061417
- SCHEMBL24075640
- CHEBI:175260
-
- Inchi: InChI=1S/C25H26O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)22-13-21(28)24-23(30-22)12-20(27)18(25(24)29)9-6-15(3)4/h5-6,8,10-13,26-27,29H,7,9H2,1-4H3
- Chiave InChI: WGNIVAMNAWBYRO-UHFFFAOYSA-N
- Sorrisi: CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C
Proprietà calcolate
- Massa esatta: 406.178024
- Massa monoisotopica: 406.178024
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 5
- Complessità: 713
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 87
- XLogP3: 6.5
Proprietà sperimentali
- Densità: 1.246
- Punto di fusione: 212-214°C
- Punto di ebollizione: 623.6°C at 760 mmHg
- Punto di infiammabilità: 213.1°C
- Indice di rifrazione: 1.633
5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one Letteratura correlata
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Categorie correlate
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi flavonoidi flavoni 6-prenilati
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi flavonoidi Flavoni flavoni 6-prenilati
- Prodotti naturali e estratti Estratti di piante a base di piante Parartocarpus velenoso
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
